molecular formula C22H17N3O6 B5892345 Cambridge id 5731828 CAS No. 5731-82-8

Cambridge id 5731828

Cat. No.: B5892345
CAS No.: 5731-82-8
M. Wt: 419.4 g/mol
InChI Key: AODWRDVWWUWMMS-UHFFFAOYSA-N
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Description

The compound designated as Cambridge Structural Database (CSD) entry 5731828 is a synthetic organic molecule with applications in coordination chemistry and catalysis. These compounds share features such as heterocyclic cores, sulfonyl groups, or boronic acid derivatives, which are critical for their reactivity and functionality in catalytic systems .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6/c26-18(23-11-13-4-3-9-31-13)12-7-8-16-17(10-12)22(30)25(21(16)29)24-19(27)14-5-1-2-6-15(14)20(24)28/h1-2,5-8,10,13H,3-4,9,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODWRDVWWUWMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405497
Record name STK156263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5731-82-8
Record name STK156263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cambridge ID 5731828 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions are proprietary information held by ChemBridge. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cambridge ID 5731828 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific functional groups present in this compound. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while substitution reactions may yield different substituted compounds.

Scientific Research Applications

Cambridge ID 5731828 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cambridge ID 5731828 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity : Boronic acid derivatives (CAS 1046861-20-4) have higher Log P values, indicating stronger membrane permeability, critical for drug delivery applications .

Key Findings :

  • Catalytic Efficiency : Palladium-mediated cross-coupling (CAS 1046861-20-4) aligns with trends in transition-metal catalysis, offering high specificity for boronic acid derivatives .
  • Reaction Time : CDI-mediated syntheses (e.g., CAS 6007-85-8) achieve moderate yields in short reaction times (2 hours), advantageous for industrial scalability .

Key Findings :

  • Safety Profiles : All compounds listed lack CYP enzyme inhibition, reducing risks of drug-drug interactions .

Discussion

The comparison highlights critical distinctions in solubility, synthetic complexity, and biological activity among analogous compounds. For instance:

  • Structural Flexibility : Piperazine derivatives (CAS 1254115-23-5) exhibit tunable solubility via nitro-group modifications, enabling tailored drug formulations .
  • Catalytic Utility : Short reaction times in CDI-mediated syntheses (CAS 6007-85-8) underscore their relevance in high-throughput industrial processes .

Limitations include the absence of direct structural data for CSD 5731828, necessitating extrapolation from analogous systems. Future studies should employ techniques like X-ray crystallography (referenced in CSD guidelines ) to resolve its coordination geometry.

Q & A

How to formulate a research question for studying Cambridge ID 5731828's chemical properties?

Answer:

  • Step 1: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope the question. For example: "How does pH variability affect the stability of this compound in aqueous solutions?" .
  • Step 2: Ground the question in existing literature gaps identified via systematic reviews (e.g., lack of data on degradation pathways).
  • Step 3: Ensure measurability by defining variables (e.g., pH levels, spectroscopic stability metrics) and methodologies (e.g., HPLC, UV-Vis spectroscopy) .

What are the steps to request proprietary data/materials for this compound from Cambridge repositories?

Answer:

  • Step 1: Review publicly available resources (e.g., Cambridge English tests, sample datasets) to avoid redundant requests .
  • Step 2: Submit a formal proposal to research@cambridgeenglish.org with:
    • Research background (200 words) and explicit research questions.
    • Methodology (e.g., spectroscopic analysis, computational modeling).
    • Academic supervisor endorsement (for graduate students) .
  • Step 3: If approved, adhere to data-use agreements, including pre-publication review by Cambridge .

How to design controlled experiments to investigate this compound's reactivity under extreme temperatures?

Answer:

  • Basic Design: Use a between-subjects experimental design with temperature as the independent variable (e.g., 25°C vs. 100°C) and reaction rate as the dependent variable. Replicate trials to ensure reliability .
  • Advanced Design: Incorporate quasi-experimental methods for non-lab settings (e.g., field studies on thermal degradation) or longitudinal designs to track stability over time .
  • Controls: Include negative controls (e.g., inert solvents) and calibrate equipment to minimize measurement error .

How to resolve contradictions in experimental data on this compound's catalytic efficiency?

Answer:

  • Method 1: Apply triangulation by cross-validating results using multiple techniques (e.g., NMR, mass spectrometry) .
  • Method 2: Conduct sensitivity analyses to identify outlier-prone variables (e.g., impurity levels in samples) .
  • Method 3: Engage in peer debriefing to critique methodological assumptions (e.g., calibration intervals) .

What methodologies are recommended for systematic literature reviews on this compound?

Answer:

  • Basic Approach: Use PRISMA guidelines to screen databases (e.g., PubMed, Scopus) with keywords like "this compound synthesis" .
  • Advanced Approach: Employ meta-analysis to statistically synthesize findings across studies (e.g., comparing yield percentages from 20+ papers) .
  • Tools: Leverage AI-powered platforms like Science Navigator for hypothesis generation and gap analysis .

How to integrate multi-disciplinary frameworks (e.g., thermodynamics, kinetics) into research on this compound?

Answer:

  • Step 1: Develop a conceptual framework linking theories (e.g., Arrhenius equation for temperature-dependent reactions) to experimental variables .
  • Step 2: Use mixed-methods designs (e.g., combining DFT calculations with lab-based kinetic studies) .
  • Step 3: Validate models through cross-disciplinary collaboration (e.g., partnering with computational chemists) .

What ethical considerations apply to in vivo studies involving this compound?

Answer:

  • Requirement 1: Obtain ethics board approval for animal/human trials, emphasizing informed consent and data anonymization .
  • Requirement 2: Adhere to GDPR for handling sensitive data (e.g., patient biomarkers in pharmacological studies) .

How to apply machine learning in predicting this compound's polymorphic forms?

Answer:

  • Basic Approach: Train supervised models on existing crystallographic data (e.g., using TensorFlow for pattern recognition) .
  • Advanced Approach: Combine AI with high-throughput screening to validate predictions experimentally .

What are common pitfalls in sampling strategies for this compound research?

Answer:

  • Pitfall 1: Selection bias (e.g., using only lab-synthesized samples, excluding industrial batches). Mitigate via stratified sampling .
  • Pitfall 2: Inadequate sample size , leading to underpowered studies. Use power analysis tools (e.g., G*Power) pre-experiment .

How to ensure reproducibility in studies on this compound's optical properties?

Answer:

  • Strategy 1: Publish detailed protocols (e.g., spectrometer calibration steps) in open-access repositories .
  • Strategy 2: Share raw datasets and code via platforms like Zenodo or GitHub .
  • Strategy 3: Collaborate with independent labs for replication studies .

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